N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide
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Overview
Description
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-fluorophenyl)acetamide
- N-(2-Chloro-6-fluorophenyl)-N’-cyanoacetamide
- N-(2-Chloro-6-fluorophenyl)-N’-sulfonylacetamide
Uniqueness
N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is unique due to the presence of both a cyanopyridine and sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBUEYOBIXBIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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